Methylphosphine
Overview
Description
Methylphosphine, also known as methylphosphane, is the simplest organophosphorus compound with the chemical formula CH₃PH₂. It is a malodorous gas that condenses to a colorless liquid. This compound is notable for its primary phosphine properties, making it a valuable compound in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylphosphine can be synthesized through the methylation of phosphide salts. One common method involves the reaction of potassium phosphide with methyl iodide: [ \text{KPH}_2 + \text{MeI} \rightarrow \text{MePH}_2 + \text{KI} ] This reaction typically occurs under controlled conditions to ensure the proper formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar methylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, with careful handling due to the compound’s toxic and malodorous nature.
Chemical Reactions Analysis
Types of Reactions: Methylphosphine undergoes several types of chemical reactions, including oxidation, protonation, and deprotonation.
Oxidation: this compound can be oxidized to form methylphosphonous acid: [ \text{MePH}_2 + \text{O}_2 \rightarrow \text{MeP(H)O}_2\text{H} ]
Protonation: In the presence of acids, this compound can be protonated to form the phosphonium ion: [ \text{MePH}_2 + \text{H}^+ \rightarrow \text{MePH}_3^+ ]
Deprotonation: With strong bases, this compound can be deprotonated to yield methyl phosphide derivatives: [ \text{MePH}_2 + \text{KOH} \rightarrow \text{K[MePH]} + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Protonation: Strong acids such as hydrochloric acid.
Deprotonation: Strong bases like potassium hydroxide.
Major Products:
Oxidation: Methylphosphonous acid.
Protonation: Phosphonium ion.
Deprotonation: Methyl phosphide derivatives.
Scientific Research Applications
Methylphosphine has several scientific research applications across various fields:
Chemistry:
- Used as a ligand in coordination chemistry.
- Acts as a precursor for the synthesis of other organophosphorus compounds.
Biology:
- Studied for its potential role in biological systems, particularly in the context of phosphorus metabolism.
Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the development of novel drugs.
Industry:
- Utilized in the production of flame retardants and plasticizers.
- Employed in the semiconductor industry for doping processes .
Mechanism of Action
The mechanism of action of methylphosphine involves its interaction with various molecular targets and pathways. As a primary phosphine, it can participate in nucleophilic substitution reactions, where it donates its lone pair of electrons to electrophilic centers. This property makes it a valuable reagent in organic synthesis and catalysis .
Comparison with Similar Compounds
Methylphosphine can be compared with other similar organophosphorus compounds such as ethylphosphine and phenylphosphine.
Ethylphosphine (C₂H₅PH₂):
- Similar to this compound but with an ethyl group instead of a methyl group.
- Exhibits similar chemical reactivity but with slightly different physical properties due to the larger alkyl group.
Phenylphosphine (C₆H₅PH₂):
- Contains a phenyl group, making it more aromatic and less volatile than this compound.
- Used in different applications due to its aromatic nature.
Uniqueness of this compound:
- This compound’s simplicity and primary phosphine properties make it a versatile compound in various chemical reactions.
- Its small size and high reactivity distinguish it from larger organophosphorus compounds .
Properties
IUPAC Name |
methylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5P/c1-2/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWKFRBJGLMMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208029 | |
Record name | Methylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.024 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-54-4 | |
Record name | Phosphine, methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.